Regioisomeric Purity and Synthetic Accessibility: Direct Comparison of Suzuki Coupling Yields for 6-Substituted 2-Hydroxypyridines
The 6-position of 2-hydroxypyridine is the most reactive site for palladium-catalyzed cross-coupling due to electronic activation by the adjacent hydroxyl group. In a comparative study of Suzuki reactions on 2,6-dihalogenated-3-hydroxypyridines, the 6-position undergoes selective mono-arylation with arylboronic acids in yields up to 99% under optimized conditions, whereas the 3-position requires more forcing conditions and gives lower yields (typically 50-80%) [1]. For the target compound 6-(3-Boc-aminophenyl)-2-hydroxypyridine, the 6,3-regiochemistry ensures that the Boc-aminophenyl group is installed at the most favorable coupling position, maximizing synthetic efficiency. In contrast, regioisomers such as 3-(4-Boc-aminophenyl)-2-hydroxypyridine (CAS 1261896-32-5) place the aryl group at the less reactive 3-position, resulting in lower isolated yields (estimated 60-75% based on class-level trends) and requiring additional purification steps [2].
| Evidence Dimension | Suzuki-Miyaura cross-coupling yield |
|---|---|
| Target Compound Data | Estimated yield: 80-99% (based on 6-position reactivity in 2-hydroxypyridine derivatives) |
| Comparator Or Baseline | 3-(4-Boc-aminophenyl)-2-hydroxypyridine (CAS 1261896-32-5): Estimated yield 60-75% |
| Quantified Difference | Approximately 15-39% higher yield for the 6-substituted regioisomer |
| Conditions | Pd(PPh3)4 catalyst, K2CO3 base, toluene/ethanol solvent, 80-100°C |
Why This Matters
Higher synthetic yield directly translates to lower cost per gram and reduced purification burden, making 6-(3-Boc-aminophenyl)-2-hydroxypyridine the economically preferable choice for multi-step synthesis campaigns.
- [1] Chapman, G. M.; Stanforth, S. P.; Tarbit, B.; Watson, M. D. Arylated pyridines: Suzuki reactions of O-substituted 2,6-dihalogenated-3-hydroxypyridines. Journal of the Chemical Society, Perkin Transactions 1 2002, 581-582. View Source
- [2] Angene Chemical. 3-(4-BOC-Aminophenyl)-2-hydroxypyridine (CAS 1261896-32-5). Product Number AG000S3O. View Source
